p62-ZZ ligand 1

Autophagy Targeted Protein Degradation Chemical Biology

Constructing AUTOTACs requires precise ATL chemistry. Substituting p62-ZZ ligand 1 with alternative p62-ZZ ligands alters linker attachment and degrader efficacy. This compound provides the documented (R)-oxirane handle used in VinclozolinM2-2204 synthesis. - **Validated use:** ATL for androgen receptor degrader VinclozolinM2-2204 (DC50 = 200 nM in LNCaP cells) - **Critical handle:** (R)-oxirane group enables conjugation strategies incompatible with amine-terminated ligands - **≥98% purity:** Minimizes side products in multi-step AUTOTAC synthesis, reduces downstream purification - **Benchmark ligand:** Reference compound for p62 ZZ domain SAR studies (high-impact AUTOTAC platform)

Molecular Formula C25H26O4
Molecular Weight 390.5 g/mol
Cat. No. B15542964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep62-ZZ ligand 1
Molecular FormulaC25H26O4
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26O4/c1-3-7-20(8-4-1)13-15-26-24-12-11-22(28-18-23-19-29-23)17-25(24)27-16-14-21-9-5-2-6-10-21/h1-12,17,23H,13-16,18-19H2/t23-/m0/s1
InChIKeyFNKCZTSSSXSZIO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p62-ZZ Ligand 1 Procurement Guide


p62-ZZ ligand 1, also designated as Compound 7 (CAS: 2409960-13-8), is a small molecule ligand that binds to the ZZ domain of the autophagy receptor p62/SQSTM1 . This compound is a member of a class of synthetic Nt-Arg-mimicking ligands that conformationally activate p62 to induce selective macroautophagy [1]. It is not typically used as a standalone functional probe but is a critical synthetic intermediate for assembling bifunctional AUTOphagy-TArgeting Chimeras (AUTOTACs), such as the androgen receptor degrader VinclozolinM2-2204 .

Rationale for Choosing p62-ZZ Ligand 1


Substituting p62-ZZ ligand 1 with another p62-ZZ domain ligand (e.g., YOK-1304, YOK-2204, YTK-105) is not chemically or procedurally trivial for AUTOTAC construction. The ZZ domain is a structurally specific pocket that recognizes N-terminal arginine (Nt-Arg) degrons; different synthetic ligands exhibit unique structure-activity relationships (SAR) and binding modes within this pocket [1]. Consequently, the linker attachment point and chemical handle on the ligand are critical for conjugating a target-binding ligand (TBL) to generate a functional, bifunctional AUTOTAC molecule. p62-ZZ ligand 1 provides a specific (R)-oxirane-based functional handle (SMILES: O(CCC1=CC=CC=C1)C2=C(OCCC3=CC=CC=C3)C=CC(OC[C@H]4CO4)=C2) that is uniquely utilized in the documented synthesis of the validated degrader VinclozolinM2-2204 (DC50 = 200 nM in LNCaP cells) . Using an alternative ligand would require re-engineering the synthetic route and re-validating the resulting AUTOTAC's degradation efficacy.

p62-ZZ Ligand 1 Comparison Data


Purity Comparison for Conjugation Chemistry

In the context of conjugating p62-ZZ ligand 1 to a target-binding ligand via a linker, reagent purity is a critical determinant of reaction yield and final degrader homogeneity. The commercially available p62-ZZ ligand 1 (Compound 7) is offered with a guaranteed purity of ≥98% . This exceeds the 'usually 95%' purity specification commonly associated with generic p62-ZZ ligand preparations from non-validated sources . The higher purity reduces the risk of side reactions during the nucleophilic opening of the epoxide ring, which is essential for attaching the linker and TBL moieties, thereby minimizing the need for extensive and potentially low-yielding purification of the final AUTOTAC product .

Autophagy Targeted Protein Degradation Chemical Biology

Validated Precursor for AR Degraders

The primary functional differentiation for p62-ZZ ligand 1 is its documented and validated use as the essential autophagy-targeting ligand (ATL) component in the synthesis of VinclozolinM2-2204, a potent androgen receptor (AR) degrader . While other p62-ZZ ligands (e.g., YOK-1304, YTK-105) have been used to construct AUTOTACs targeting ERβ and MetAP2, p62-ZZ ligand 1 is the specific ATL in the published synthesis of the AR-targeting AUTOTAC [1]. VinclozolinM2-2204 demonstrates a DC50 value of 200 nM for AR degradation in LNCaP prostate cancer cells . This provides a benchmark for the functional competence of p62-ZZ ligand 1 in a therapeutically relevant AUTOTAC context.

Prostate Cancer Androgen Receptor AUTOTAC

Epoxide Handle: Orthogonal Conjugation

A direct comparison of chemical structures reveals that p62-ZZ ligand 1 possesses an (R)-glycidyl (oxirane) functional group, which is not present in other common p62-ZZ ligands like YOK-1304 (which contains an isopropylamino group) or YOK-2204 . The epoxide ring provides a unique, electrophilic handle for nucleophilic ring-opening reactions with amines or thiols, facilitating the attachment of linkers for AUTOTAC construction [1]. This chemical orthogonality allows for alternative conjugation strategies that may be preferred for certain linker designs or when avoiding specific side reactions present in other ligand functional groups.

Click Chemistry Bioconjugation Linker Chemistry

p62-ZZ Ligand 1 Application Scenarios


VinclozolinM2-2204 and AR AUTOTAC Synthesis

This is the primary and most rigorously validated use case. p62-ZZ ligand 1 is the designated ATL for constructing VinclozolinM2-2204, a degrader with a demonstrated DC50 of 200 nM in LNCaP cells . Researchers aiming to replicate this published degrader, or to explore SAR around the ATL component in this specific AUTOTAC scaffold, should procure this exact ligand to ensure chemical consistency and functional activity.

Epoxide-Based AUTOTAC Development

For medicinal chemistry and chemical biology teams designing novel AUTOTACs, the unique (R)-oxirane handle of p62-ZZ ligand 1 offers a distinct conjugation strategy compared to the amine-terminated ligands (e.g., YOK-1304, YOK-2204) . This is particularly valuable when the target-binding ligand or desired linker chemistry is incompatible with amine-reactive groups or when a different linker geometry is required.

High-Purity Intermediate Synthesis

In academic core facilities or CROs performing multi-step synthesis of complex AUTOTACs for client or collaborative projects, the higher purity specification (≥98%) of p62-ZZ ligand 1 from validated vendors reduces the risk of side-product formation and simplifies downstream purification of the final, high-value degrader molecule . This translates to higher success rates and lower labor costs for custom synthesis projects.

p62-ZZ Ligand Scaffold Comparison Studies

For research groups investigating the fundamental SAR of p62-ZZ domain activation, p62-ZZ ligand 1 serves as a key reference compound. Its use in the high-impact AUTOTAC platform study [1] establishes it as a benchmark ligand. Comparing its biochemical effects on p62 oligomerization and LC3 lipidation against newer or alternative ligands can yield insights into the structural determinants of p62 activation.

Technical Documentation Hub

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